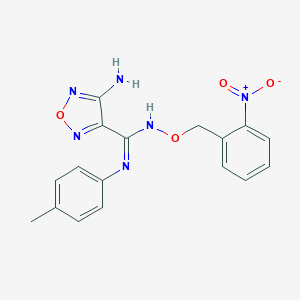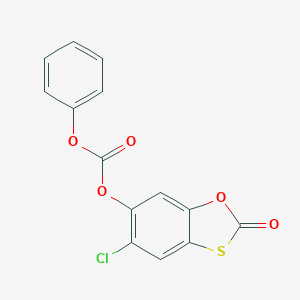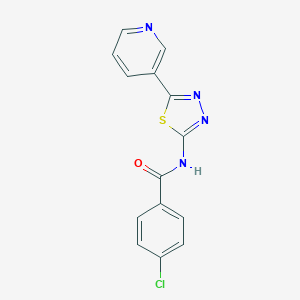![molecular formula C18H10Br2N2O2S B392445 6-bromo-3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B392445.png)
6-bromo-3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that features a chromenone core, a thiazole ring, and bromophenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl amine and a suitable thioamide precursor. The chromenone core is then introduced via a condensation reaction with a brominated chromenone derivative. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine and TBTU .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce double bonds within the molecule.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized thiazole-chromenone compounds.
Scientific Research Applications
6-bromo-3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-bromo-3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazole ring and bromophenyl groups are crucial for its binding affinity and specificity . The compound’s effects are mediated through pathways that regulate cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Uniqueness
What sets 6-bromo-3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one apart is its unique combination of a chromenone core and a thiazole ring, along with bromophenyl groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H10Br2N2O2S |
|---|---|
Molecular Weight |
478.2g/mol |
IUPAC Name |
6-bromo-3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C18H10Br2N2O2S/c19-11-1-4-13(5-2-11)21-18-22-15(9-25-18)14-8-10-7-12(20)3-6-16(10)24-17(14)23/h1-9H,(H,21,22) |
InChI Key |
YKRSNQBLQSNJRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)Br |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B392363.png)


![4-amino-N'-[(4-chlorobenzyl)oxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392366.png)
![2-Amino-5-(2-{1-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-hydroxy-2-oxidohydrazino}ethyl)-1,3,4-thiadiazole](/img/structure/B392368.png)
![N-(1,3-diphenyl-1H-pyrazol-5-yl)-N-{4-[(4-methylbenzyl)oxy]benzylidene}amine](/img/structure/B392369.png)
![N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE](/img/structure/B392370.png)
![(Z)-4-AMINO-N'-[(4-METHOXY-3-NITROPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B392374.png)
![2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B392376.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B392377.png)
![5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B392378.png)

![4-(Dibenzo[b,d]furan-3-ylsulfonyl)morpholine](/img/structure/B392383.png)
![2-iodo-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B392384.png)
